molecular formula C34H56CaO6P2 B13826991 Antioxidant 1425

Antioxidant 1425

Cat. No.: B13826991
M. Wt: 662.8 g/mol
InChI Key: FIRJKSXFLZVPBN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Antioxidant 1425 (CAS 65140-91-2), chemically known as Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl) phosphonate], is a high molecular weight, multifunctional hindered phenolic antioxidant . It serves as a highly efficient, non-discoloring stabilizer designed to protect organic substrates against thermo-oxidative degradation during both processing and long-term service . Its primary mechanism of action involves scavenging free radicals, thereby terminating the chain propagation step of the oxidation process; the presence of the phosphorus moiety further enhances its stabilizing efficacy . This compound is characterized by its high melting point (>260°C), low volatility, and excellent resistance to extraction, making it particularly suitable for demanding applications . In research and industrial applications, this compound imparts critical processing and long-term thermal stability to a wide range of polymers. It is extensively used in polyolefins such as polypropylene (PP) and polyethylene (PE), and is especially recommended for stabilizing polypropylene fibers due to its low volatility and high resistance . It is also an effective stabilizer for polyesters, crosslinked elastomers like NBR, specialty adhesives, and natural and synthetic tackifier resins . Additionally, it functions as an esterification catalyst in the preparation of rosin esters . When used in combination with secondary antioxidants like phosphites (e.g., Antioxidant 168), it exhibits a powerful synergistic effect, offering superior stabilization and gas-fading resistance . This product is intended for research and industrial chemical applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C34H56CaO6P2

Molecular Weight

662.8 g/mol

IUPAC Name

calcium;(3,5-ditert-butylphenyl)methyl-ethoxyphosphinate

InChI

InChI=1S/2C17H29O3P.Ca/c2*1-8-20-21(18,19)12-13-9-14(16(2,3)4)11-15(10-13)17(5,6)7;/h2*9-11H,8,12H2,1-7H3,(H,18,19);/q;;+2/p-2

InChI Key

FIRJKSXFLZVPBN-UHFFFAOYSA-L

Canonical SMILES

CCOP(=O)(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)[O-].CCOP(=O)(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Co-precipitation Method for Antioxidant Intercalates (Related Application)

One method related to antioxidant compounds, including this compound, is the co-precipitation technique used to prepare antioxidant intercalated hydrocalumite nanofillers. This method involves mixing salt solutions (e.g., aluminum nitrate nonahydrate) with base solutions under controlled conditions to precipitate layered double hydroxides (LDHs) intercalated with the antioxidant. While this method is more relevant for preparing antioxidant composites rather than pure this compound, it highlights the importance of precise solution chemistry and temperature control.

Esterification Catalysis Using this compound

This compound is also used as a catalyst in esterification reactions, particularly for rosin esters. The esterification process involves heating rosin with polyalcohols such as pentaerythritol at temperatures between 260°C and 280°C under inert atmosphere to prevent oxidation. This compound is added in small concentrations (typically around 0.25% w/w) to improve the oxidative stability and shelf life of the ester products. This catalytic role indicates that this compound is stable at high temperatures and can be incorporated into synthesis processes requiring thermal robustness.

General Organic Synthesis Routes (Patent Insights)

According to patent literature, the preparation of compounds similar in structure to this compound involves multi-step organic synthesis routes:

  • Step 1: Protection and Activation
    Starting with protected amino acids or phenolic precursors, functional groups are protected (e.g., by t-butoxycarbonyl groups) to prevent side reactions.

  • Step 2: Coupling Reactions
    Coupling of protected intermediates with phosphonate-containing reagents or alcohols is performed, often using activating agents such as N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) in solvents like dimethylformamide (DMF).

  • Step 3: Deprotection and Functionalization
    The protective groups are removed under controlled conditions (acidic or basic) to reveal the phenolic hydroxyl groups. Subsequent acylation or phosphorylation steps introduce the phosphonate moiety.

  • Step 4: Purification
    The final product is purified by crystallization or chromatography to achieve the desired purity.

These steps require careful control of temperature, solvent, and reagent stoichiometry to optimize yield and minimize impurities.

Comparative Data Table of Preparation Parameters

Preparation Step Conditions/Details Notes/Outcomes
Co-precipitation (Nanofiller) Salt solution (Al(NO3)3·9H2O), base solution, 20 mL each Used for antioxidant intercalation, not pure AO1425
Esterification Catalysis 260–280°C, inert atmosphere, 0.25% AO1425 w/w Enhances oxidative stability of rosin esters
Protection & Activation N-Boc protection, activation with N-hydroxysuccinimide, DCC in DMF Prepares intermediates for coupling
Coupling Reaction Mitsunobu reaction or esterification in organic solvents Forms phosphonate ester linkage
Deprotection Acidic/basic conditions to remove protecting groups Reveals phenolic hydroxyl for antioxidant activity
Purification Crystallization or chromatography Ensures high purity and performance

Research Findings and Analysis

  • Thermal Stability and Efficiency : this compound exhibits excellent thermal stability, allowing its use in high-temperature processes such as rosin esterification at temperatures exceeding 260°C without degradation.

  • Extraction Resistance : The compound shows superior resistance to extraction, making it suitable for long-term stabilization in polymers exposed to various solvents and environmental conditions.

  • Catalytic Role : Beyond its antioxidant function, this compound serves as an effective catalyst in esterification reactions, improving the oxidative stability of the resulting esters.

  • Synthesis Complexity : The multi-step synthesis involving protection, coupling, and deprotection requires precise control of reaction conditions to maintain the integrity of the phenolic and phosphonate groups, which are critical for antioxidant activity.

Chemical Reactions Analysis

Antioxidant 1425 undergoes several types of chemical reactions, including:

    Oxidation: It acts as a hydrogen donor to neutralize free radicals, thereby preventing oxidative degradation.

    Reduction: It can reduce reactive oxygen species (ROS) and reactive nitrogen species (RNS), mitigating oxidative stress.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide, nitric oxide, and various free radicals. .

Scientific Research Applications

Plastics and Polymers

Antioxidant 1425 is extensively used in the plastics industry to prevent oxidative degradation during processing and throughout the product's lifecycle. It is particularly beneficial in:

  • Polyolefins : Enhances thermal stability and prevents discoloration.
  • Polyvinyl Chloride (PVC) : Protects against heat-induced degradation.
  • Polyurethane : Improves durability and resistance to environmental stressors.

Rubber Products

In rubber manufacturing, this compound serves to:

  • Increase the longevity of rubber compounds by inhibiting oxidation.
  • Improve resistance to aging, thus maintaining mechanical properties over time.

Coatings and Paints

This compound is incorporated into coatings and paints to:

  • Enhance UV stability and prevent color fading.
  • Improve the overall durability of protective coatings against environmental factors.

Food Packaging

Although primarily used in industrial applications, this compound has potential uses in food packaging materials where it can help maintain food quality by preventing oxidative spoilage.

Cosmetics

The antioxidant properties of this compound make it suitable for cosmetic formulations aimed at protecting skin from oxidative stress caused by environmental factors.

Case Study 1: Stabilization of Polyolefins

Research demonstrated that incorporating this compound into polyolefin formulations significantly enhanced thermal stability. The study showed a reduction in oxidation products during processing and storage, leading to improved mechanical properties over time.

Case Study 2: Rubber Aging Resistance

A comparative analysis of rubber compounds with and without this compound revealed that the inclusion of this antioxidant resulted in a marked decrease in hardness and tensile strength loss due to aging. This indicates its effectiveness in prolonging the service life of rubber products.

Case Study 3: Performance in Coatings

A study focusing on exterior paints indicated that formulations containing this compound exhibited superior resistance to UV-induced degradation compared to those without it. The results highlighted its role in maintaining color integrity and gloss retention over extended periods.

Market Insights

The global market for this compound is projected to grow significantly due to increasing demand across various industries. Key factors influencing this growth include:

  • Rising awareness of product longevity among manufacturers.
  • Expanding applications in emerging markets, particularly in Asia-Pacific regions.
  • Innovations in formulation technologies that enhance the efficacy of antioxidants.
Application AreaGrowth DriversMarket Trends
PlasticsDemand for durable materialsShift towards sustainable packaging
RubberNeed for high-performance elastomersIncreased automotive production
CoatingsFocus on protective coatingsGrowth in construction and automotive sectors
Food PackagingConsumer demand for quality preservationInnovations in biodegradable materials
CosmeticsRising interest in anti-aging productsExpansion of natural ingredient formulations

Mechanism of Action

The primary mechanism by which Antioxidant 1425 exerts its effects is through the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidative reactions. It also chelates metal ions, which can catalyze oxidative reactions, thus inhibiting the formation of new free radicals. The molecular targets include reactive oxygen species and reactive nitrogen species, and the pathways involved are primarily those related to oxidative stress and cellular defense mechanisms .

Comparison with Similar Compounds

Structural and Functional Differences

  • Antioxidant 1010 (CAS 6683-19-8): A high-molecular-weight phenolic antioxidant (1177.65 g/mol) used in polyolefins. Unlike Antioxidant 1425, it lacks phosphonate groups, making it less effective in hydrolytic environments. Its lower melting point (110–125°C) limits its use in high-temperature processing .
  • Antioxidant 1076 (CAS 2082-79-3): A phenolic antioxidant with a molecular weight of 530.7 g/mol. It is thermally less stable than this compound and primarily used in coatings and plastics. Its volatility is higher due to lower molecular weight .
  • Antioxidant 168 (CAS 31570-04-4): A phosphite-based processing stabilizer often blended with phenolic antioxidants (e.g., 1010 or 1076) for synergistic effects. This compound inherently combines phenolic and phosphonate functionalities, eliminating the need for blending .

Thermal and Oxidative Stability

Property This compound Antioxidant 1010 Antioxidant 1076 Antioxidant 168
Melting Point (°C) ≥260 110–125 49–54 183–187
Molecular Weight (g/mol) 694.84 1177.65 530.7 646.9
Phosphorus Content Yes No No Yes (Phosphite)
Key Applications Fibers, films Polyolefins Coatings Polymer blends

This compound’s high melting point and phosphorus content enhance its performance in demanding environments, such as automotive and industrial polymers, compared to 1010 and 1076 .

Synergistic Effects

This compound demonstrates notable synergies with Antioxidant 300 (a thioester) and polyethylene wax, improving oxidative stability in polyamides and polyesters. In contrast, blends like 1010/168 require precise ratios to avoid antagonistic effects. For example, in polypropylene fibers, 1425 retains >90% tensile strength after 1,000 hours of thermal aging, outperforming 1010/168 blends by 15–20% .

Market and Industrial Adoption

This compound is marketed under trade names such as Irganox 1425 (BASF) and Lcanox® 1425 (Longchang Chemical). It is preferred in applications requiring prolonged UV resistance and hydrolytic stability, such as synthetic fibers and engineering plastics. Competitors like 1010 and 1076 dominate general-purpose polyolefins but lack 1425’s multifunctionality .

Research Findings and Performance Data

  • Thermal Aging in Polypropylene (PP):
    • This compound : Retains 92% tensile strength after 1,000 hours at 150°C.
    • Antioxidant 1010/168 Blend : Retains 75–78% under identical conditions .
  • Hydrolytic Stability (70°C, 95% RH):
    • This compound maintains 85% efficacy after 500 hours, while 1010 degrades to 60% due to lack of phosphonate groups .

Biological Activity

Antioxidant 1425 is a compound of significant interest in the field of biochemistry and pharmacology due to its potential health benefits and biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Overview of Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound has been evaluated for its effectiveness in various in vitro assays, demonstrating significant antioxidant properties.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Scavenging Free Radicals : It effectively neutralizes free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide anions.
  • Metal Chelation : The compound shows the ability to chelate metal ions, which can catalyze oxidative reactions.
  • Reducing Power : this compound enhances the ferric reducing antioxidant power (FRAP), indicating its potential to reduce ferric ions to ferrous ions.

In Vitro Studies

A range of studies have quantified the antioxidant activity of this compound using various assays. Below is a summary table of key findings:

Assay Type IC50 (µg/mL) Reference
DPPH Scavenging40.9
Superoxide Anion Scavenging43.9
Ferric Reducing Antioxidant Power7.55
Total Antioxidant Capacity2.97

These results indicate that this compound has potent antioxidant capabilities across different assays.

Case Studies

  • Study on Glycyrrhiza Uralensis :
    A study investigated the polysaccharides extracted from Glycyrrhiza uralensis, which contain compounds similar to this compound. The polysaccharides demonstrated significant antioxidant activity with an ED50 value of 100 µg/mL in hydroxyl radical scavenging assays. This suggests that similar compounds may offer therapeutic benefits in oxidative stress-related conditions .
  • Phenolic Compounds in Olive Oil :
    Research on hydroxytyrosol and its derivatives found that these phenolic compounds exhibit strong antioxidant properties, comparable to those of this compound. They were shown to reduce oxidative stress markers in human cells, highlighting the potential for dietary antioxidants in disease prevention .

Q & A

Q. What standardized methodologies are recommended for quantifying the antioxidant capacity of Antioxidant 1425 in vitro?

To assess this compound's efficacy, researchers should employ assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or ORAC (oxygen radical absorbance capacity). The choice depends on the compound's solubility: for lipophilic systems, use lipid-soluble radical generators like DPPH in ethanol, whereas hydrophilic assays (e.g., ABTS in aqueous buffers) require solvent optimization . Ensure reaction times and concentrations align with published protocols (e.g., 0.1–100 µM ranges) and validate results against reference antioxidants like Trolox. Include triplicate measurements and statistical analysis (e.g., ANOVA) to account for variability .

Q. How can the molecular structure of this compound inform its mechanism of action in oxidative stress models?

this compound (bis(3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid) calcium) contains two phenolic hydroxyl groups and phosphonate moieties, enabling radical scavenging via hydrogen donation and metal chelation. Structural analysis using FTIR and NMR can confirm active sites. Computational modeling (e.g., DFT calculations) predicts bond dissociation energies for phenolic O-H groups, correlating with radical-neutralizing efficiency. Pair these with experimental validation in lipid peroxidation assays (e.g., TBARS in linoleic acid systems) to quantify inhibition kinetics .

Q. What are the critical parameters for characterizing this compound’s stability under varying thermal conditions?

Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., 408.3°C at 760 mmHg) and differential scanning calorimetry (DSC) to identify phase transitions. Accelerated aging studies (e.g., 70°C/75% relative humidity for 30 days) with HPLC monitoring can assess degradation products. Compare results against Arrhenius models to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optimal concentrations of this compound for lipid peroxidation inhibition?

Discrepancies often arise from matrix effects (e.g., lipid composition) or assay sensitivity. Conduct a systematic review (PRISMA guidelines) to identify variables across studies . Design controlled experiments using standardized lipid substrates (e.g., linoleic acid vs. cell membranes) and harmonize detection methods (e.g., MDA-TBA adducts via spectrophotometry vs. LC-MS). Apply meta-regression to isolate concentration-dependent effects and validate findings in multiple model systems (e.g., in vitro vs. ex vivo) .

Q. What experimental strategies are recommended for studying synergistic interactions between this compound and other antioxidants in biological systems?

Use isobolographic analysis or combination index (CI) methods to quantify synergism. For example, pair this compound with α-tocopherol in a liposomal oxidation model and measure CI values via CompuSyn software. Monitor real-time oxidative markers (e.g., ROS via fluorescent probes) and employ transcriptomic profiling (RNA-seq) to identify co-regulated pathways (e.g., Nrf2-Keap1) . Ensure dose-response curves are constructed for individual and combined treatments.

Q. How can the efficacy of this compound in vivo be rigorously evaluated while minimizing confounding factors?

Utilize genetically modified rodent models (e.g., Nrf2 knockouts) to isolate this compound’s mechanism. Administer via controlled routes (e.g., oral gavage with pharmacokinetic profiling) and measure biomarkers like glutathione peroxidase activity, 8-OHdG (DNA oxidation), and lipid hydroperoxides in tissues. Include sham-treated controls and blind scoring for histopathological outcomes. Validate findings using multi-omics integration (e.g., redox proteomics and metabolomics) .

Q. What analytical approaches are suitable for distinguishing this compound’s direct radical scavenging from indirect antioxidant effects (e.g., enzyme induction)?

Combine electron paramagnetic resonance (EPR) to detect radical quenching with gene expression assays (qPCR/Western blot) for antioxidant enzymes (e.g., SOD, catalase). Use inhibitors like actinomycin D to block transcription and isolate direct effects. Time-course experiments can differentiate immediate scavenging (minutes) from delayed enzymatic responses (hours) .

Methodological and Reporting Guidelines

Q. How should researchers structure a manuscript on this compound to meet high-impact journal standards?

Follow AIMRaD structure (Abstract, Introduction, Methods, Results, and Discussion). Highlight novelty in the introduction (e.g., novel mechanistic insights or applications). In methods, detail assay conditions (e.g., buffer pH, temperature), instrument models, and statistical tests. Use high-resolution figures (≥300 DPI) for chromatograms or kinetic plots. Cite recent literature (≥50% within 5 years) and adhere to target journal’s data transparency policies (e.g., raw data repositories) .

Q. What statistical methods are essential for analyzing dose-dependent antioxidant effects?

Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. Use bootstrap resampling for confidence intervals and principal component analysis (PCA) for multi-parametric datasets. Address outliers via Grubbs’ test and report effect sizes (e.g., Cohen’s d) for comparative studies .

Q. How can researchers ensure reproducibility when testing this compound in multi-laboratory studies?

Adopt SOPs from consortia like the ORACLE consortium for antioxidant assays. Share characterized reference samples (e.g., purity ≥97% by HPLC) and validate inter-lab precision via ring trials. Use standardized data templates (e.g., MIAME for omics) and disclose all raw data in public repositories (e.g., Zenodo) .

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